molecular formula C19H17BrN2O3 B2797408 (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide CAS No. 479037-93-9

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide

Cat. No.: B2797408
CAS No.: 479037-93-9
M. Wt: 401.26
InChI Key: ZTRCPIOBBNFJPA-UHFFFAOYSA-N
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Description

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is a complex synthetic organic compound designed for advanced pharmaceutical and chemical biology research. This acrylamide derivative features a distinctive (Z)-configured prop-2-enamide core, which is substituted with an electron-withdrawing cyano group to influence its electronic properties and binding affinity. The molecule's core structure is furnished with a brominated, methoxylated, and hydroxylated phenyl ring, a pattern often associated with biological activity in medicinal chemistry, while the 2,6-dimethylphenyl amide substituent suggests potential for targeted receptor interactions. The unique combination of functional groups, including the bromo and hydroxy substituents on the aromatic ring, confers specific reactivity and makes this compound a valuable intermediate or tool molecule in drug discovery projects. Its structural framework is related to other patented compounds investigated as modulators of biological targets, such as estrogen-related receptors, for potential applications in oncology and neurology . Researchers can utilize this chemical for developing novel therapeutic agents, studying enzyme inhibition mechanisms, and exploring structure-activity relationships (SAR). This product is provided for non-human research applications only. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-11-5-4-6-12(2)17(11)22-19(24)14(10-21)7-13-8-15(20)18(23)16(9-13)25-3/h4-9,23H,1-3H3,(H,22,24)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRCPIOBBNFJPA-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups: a bromine atom, hydroxyl and methoxy groups, a cyano group, and a dimethylphenyl moiety. Its molecular formula is C19H17BrN2O3C_{19}H_{17}BrN_{2}O_{3} with a molecular weight of approximately 401.3 g/mol.

PropertyValue
Molecular FormulaC₁₉H₁₇BrN₂O₃
Molecular Weight401.3 g/mol
CAS Number479037-93-9

The biological activity of this compound is likely mediated through interactions with specific biological targets, potentially including enzymes and receptors involved in various signaling pathways. Compounds with similar structures often exhibit:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.

Biological Activity

Research indicates that compounds with similar structural motifs can exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Antioxidant Properties : The presence of hydroxyl groups contributes to the scavenging of free radicals, providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study 1 : A derivative similar to this compound was evaluated for its anticancer properties against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Study 2 : Another research focused on the antioxidant capacity of a related compound using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µM, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of cyano propenamide derivatives. Key analogs include:

Compound Name (IUPAC) Key Substituents Pharmacological Target Reference
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide Bromo, hydroxy, methoxy, 2,6-dimethylphenyl Hypothesized: Nuclear receptors or kinases
(E)-XCT790 2,4-bis(trifluoromethyl)phenylmethoxy, thiadiazole ERRα inverse agonist
GSK4716 Isopropylphenyl, hydrazide PPARβ/δ agonist
DY131 Diethylaminobenzylidenyl, hydroxybenzoyl Estrogen-related receptor γ (ERRγ)

Key Observations :

  • Halogen vs. Trifluoromethyl Groups : The bromine atom in the target compound may enhance binding affinity via halogen bonding compared to XCT790’s trifluoromethyl groups, which prioritize lipophilicity and metabolic stability .
  • Amide vs. Hydrazide : The 2,6-dimethylphenyl amide group increases steric hindrance compared to GSK4716’s hydrazide, likely reducing off-target interactions .
Physicochemical Properties

Computational studies using density-functional theory (DFT) methods (e.g., B3LYP functional) predict:

  • LogP : ~3.8 (moderate lipophilicity due to bromine and methoxy groups).
  • Hydrogen-Bonding Capacity: 2 donors (amide NH, phenolic OH) and 3 acceptors (cyano, amide carbonyl, methoxy), enabling robust crystal packing or protein interactions .
  • Polar Surface Area (PSA) : ~90 Ų, suggesting moderate membrane permeability.
Pharmacological and Crystallographic Insights
  • Target Engagement : The Z-configuration of the propenamide backbone likely enforces a planar conformation, optimizing binding to flat hydrophobic pockets (e.g., kinase ATP-binding sites). This contrasts with the E-configuration in XCT790, which adopts a twisted conformation for ERRα binding .
  • Crystallographic Data : SHELX refinement of similar compounds reveals that bromine’s heavy-atom effect aids in resolving electron density maps, simplifying structure determination compared to lighter halogens .
  • Hydrogen-Bond Networks : Graph-set analysis (e.g., Etter’s rules) indicates that the 4-hydroxy and methoxy groups form R₂²(8) motifs in crystals, stabilizing supramolecular assemblies. This contrasts with XCT790’s thiadiazole-mediated C(6) chains .

Q & A

Q. Analytical Validation :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and isomer purity.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

How is the molecular structure of this compound characterized?

Basic Research Focus
Key structural features include:

PropertyValue
Molecular FormulaC₁₉H₁₇BrN₂O₃
Molecular Weight401.3 g/mol
Functional GroupsBromo, hydroxy, methoxy, cyano, enamide

Q. Characterization Methods :

  • Single-crystal X-ray diffraction (if applicable) for absolute stereochemical assignment, potentially using SHELX software for refinement .
  • FT-IR to identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, O–H stretch ~3400 cm⁻¹) .

How can reaction conditions be optimized to enhance (Z)-isomer selectivity during synthesis?

Advanced Research Focus
Methodological Strategies :

  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize dipolar transition states, favoring (Z)-isomer formation .
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to direct stereochemistry via coordination with the cyano group .
  • Temperature control : Lower temperatures (0–25°C) reduce thermal isomerization .

Validation : Monitor reaction progress via time-resolved ¹H NMR to track isomer ratios .

What computational approaches predict the compound’s reactivity or biological interactions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina .
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

How can contradictions in spectral data during characterization be resolved?

Advanced Research Focus
Case Example : Discrepancies in ¹H NMR peaks for hydroxy protons due to solvent-dependent tautomerism.
Resolution :

  • Perform variable-temperature NMR to identify dynamic exchange processes .
  • Cross-validate with HRMS to confirm molecular ion consistency .
  • Compare with X-ray crystallography data (if available) to resolve ambiguity .

What strategies assess the compound’s potential pharmacological effects?

Q. Advanced Research Focus

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or oxidoreductases (IC₅₀ determination via fluorescence assays) .
    • Cellular toxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → ethoxy) to correlate structural changes with bioactivity .

How can derivatives of this compound be designed for enhanced properties?

Q. Advanced Research Focus

  • Rational design : Replace the bromo group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
  • Click chemistry : Introduce triazole moieties via Huisgen cycloaddition to improve solubility .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the hydroxy group during synthetic steps .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced Research Focus

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer, reducing side reactions .
  • Catalyst recycling : Immobilize catalysts on silica supports to enhance reusability .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

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